molecular formula C23H22N2O5S B2697756 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide CAS No. 922035-45-8

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2697756
CAS No.: 922035-45-8
M. Wt: 438.5
InChI Key: PPMMUEUIIDXWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative functionalized with a sulfonamide group. The core structure consists of a fused benzoxazepine ring system, with an 8-methyl substituent on the dibenzo ring and a 4-propoxybenzenesulfonamide moiety at position 2.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-3-12-29-17-6-8-18(9-7-17)31(27,28)25-16-5-11-21-19(14-16)23(26)24-20-13-15(2)4-10-22(20)30-21/h4-11,13-14,25H,3,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMMUEUIIDXWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. This compound features a unique dibenzo[b,f][1,4]oxazepin core structure, which may confer significant biological activities. Understanding its biological activity is crucial for potential applications in medicinal chemistry, particularly in developing new therapeutic agents.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : Approximately 374.42 g/mol
  • Key Functional Groups :
    • Sulfonamide group
    • Dibenzo[b,f][1,4]oxazepin core
    • Ketone group at position 11
    • Propoxy group

Structural Features

FeatureDescription
Dibenzo[b,f][1,4]oxazepin CoreProvides a bicyclic structure with nitrogen and oxygen atoms
Sulfonamide GroupKnown for biological activity and potential interactions with various targets
Ketone GroupMay influence reactivity and interaction with biological molecules

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Notably, studies have shown its potential as an inhibitor of c-Abl tyrosine kinase , which is implicated in several cancers. The inhibition of this kinase can lead to decreased proliferation of cancer cells and increased apoptosis.

Antimicrobial Activity

The sulfonamide moiety in this compound suggests potential antimicrobial properties. Compounds in this class are traditionally known for their effectiveness against bacterial infections. Preliminary studies may indicate that this compound could exhibit similar activity, warranting further investigation.

Inhibition of Kinases

In addition to c-Abl, there is evidence suggesting that this compound may inhibit other kinases involved in cellular signaling pathways. This inhibition can disrupt cancer cell growth and survival mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimalarial Activity : Some derivatives of the dibenzo[b,f][1,4]oxazepin structure have shown promising antimalarial effects, suggesting that this compound could also possess similar properties.
  • Kinase Inhibition : A study highlighted the effectiveness of structurally similar compounds in inhibiting specific kinases associated with disease pathways. These findings support the hypothesis that this compound may interact with multiple targets within cells.

Interaction Studies

Interaction studies are crucial for elucidating the mechanisms by which this compound exerts its biological effects. These studies often involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to various enzymes or receptors.
  • Cell Viability Assays : Determining the impact of the compound on cancer cell lines.

Future Research Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • Mechanism Elucidation : Detailed studies to understand how the compound interacts with specific biological targets.
  • In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure influence biological activity.

Comparison with Similar Compounds

Thiazepine vs. Oxazepine Derivatives

  • Compound 1 : 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide (Jin et al., )
    • Key Difference : Replaces the oxazepine oxygen with sulfur, forming a thiazepine core.
    • Impact : Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter receptor binding kinetics. However, thiazepines are prone to oxidation (e.g., 5-oxide formation), which complicates synthesis and stability .
  • Compound 2 : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide (Jin et al., )
    • Key Difference : Retains thiazepine core but substitutes the sulfonamide with an acetamide group.
    • Impact : Acetamide’s reduced hydrogen-bonding capacity may decrease solubility and target affinity compared to sulfonamides .

Substituent Variations on the Dibenzo Ring

Halogen vs. Alkyl Substituents

  • Compound 3 : N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide ()
    • Key Difference : 8-Chloro substituent instead of 8-methyl.
    • Impact : Chlorine’s electron-withdrawing nature may enhance metabolic stability but reduce membrane permeability. The 4-fluoro group on the sulfonamide could further improve CNS penetration .
  • Compound 4: N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide () Key Difference: Additional 10-methyl group and tetrahydronaphthalene sulfonamide. The tetrahydronaphthalene moiety increases hydrophobicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Sulfonamide Modifications

Propoxy vs. Methoxy/Methyl Groups

  • Compound 5: N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide () Key Difference: 4-Methylbenzenesulfonamide instead of 4-propoxybenzenesulfonamide. However, the lack of an ether oxygen may diminish hydrogen-bonding interactions .

Research Implications and Limitations

  • Theoretical Predictions : The propoxy group in the target compound likely improves solubility over methyl or methoxy analogs while maintaining moderate lipophilicity.
  • Gaps in Evidence: No direct biological data (e.g., IC50, pharmacokinetics) are available for the target compound; comparisons rely on structural analogs and chemical principles.
  • Contradictions : Thiazepine derivatives () show poor synthetic yields, but their pharmacological profiles (if available) might justify further optimization.

Notes

Methodology : Analysis based on structural analogs from patents, synthesis protocols, and chemical catalogs.

Limitations : Lack of in vitro/in vivo data necessitates caution in extrapolating functional outcomes.

References : Prioritized peer-reviewed synthesis studies (e.g., Jin et al.) for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.